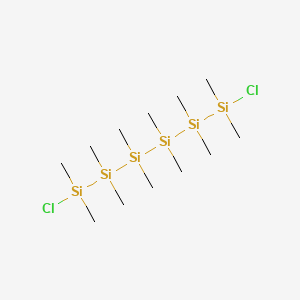
1,6-Dichlorododecamethylhexasilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dichlorododecamethylhexasilane is an organosilicon compound characterized by the presence of silicon atoms bonded to methyl groups and chlorine atoms. This compound is part of the broader class of organosilanes, which are known for their unique chemical properties and applications in various fields, including materials science and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dichlorododecamethylhexasilane can be synthesized through standard organometallic reactions. One common method involves the reaction of dodecamethylcyclohexasilane with chlorine gas under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature to ensure the selective chlorination of the silicon atoms .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
化学反应分析
Types of Reactions
1,6-Dichlorododecamethylhexasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The silicon atoms can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents (RMgX) or organolithium compounds (RLi). These reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used in these reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: The major products are organosilanes with various functional groups replacing the chlorine atoms.
Oxidation Reactions: The primary products are silanols or siloxanes.
Reduction Reactions: The main products are silanes with reduced chlorine content.
科学研究应用
1,6-Dichlorododecamethylhexasilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a component in biomedical devices and implants.
Industry: It is used in the production of silicone-based materials, which have applications in electronics, coatings, and sealants
作用机制
The mechanism of action of 1,6-Dichlorododecamethylhexasilane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to undergo substitution and oxidation reactions allows it to modify the chemical environment in which it is used, thereby exerting its effects .
相似化合物的比较
Similar Compounds
1,6-Dichlorohexane: A simpler analog with a shorter carbon chain and no silicon atoms.
Dodecamethylcyclohexasilane: A related compound with a cyclic structure and no chlorine atoms.
Hexamethyldisilane: A smaller organosilicon compound with only two silicon atoms and six methyl groups
Uniqueness
1,6-Dichlorododecamethylhexasilane is unique due to its extended silicon chain and the presence of multiple methyl and chlorine groups. This structure imparts distinct chemical properties, such as enhanced reactivity in substitution and oxidation reactions, making it valuable in various applications.
属性
CAS 编号 |
812-54-4 |
|---|---|
分子式 |
C12H36Cl2Si6 |
分子量 |
419.8 g/mol |
IUPAC 名称 |
chloro-[[[[[chloro(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C12H36Cl2Si6/c1-15(2,13)17(5,6)19(9,10)20(11,12)18(7,8)16(3,4)14/h1-12H3 |
InChI 键 |
KENNCAXKPJGUCL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)([Si](C)(C)[Si](C)(C)[Si](C)(C)Cl)[Si](C)(C)[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















